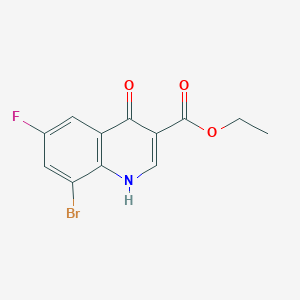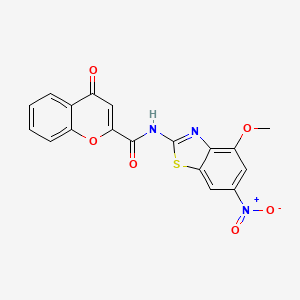
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with multiple functional groups. For example, N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}-4-piperidinecarboxamide has a molecular formula of C21H22N4O6S3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weight and formula, can be determined through laboratory analysis .科学的研究の応用
Antioxidative and Antiproliferative Activities
Compounds structurally related to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide have been synthesized and evaluated for their antioxidative and antiproliferative activities. A study by Cindrić et al. (2019) on benzimidazole/benzothiazole-2-carboxamides revealed significant antioxidative potential using DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. Particularly, compounds with trihydroxy substitutions exhibited potent antioxidative activity, surpassing that of butylated hydroxytoluene (BHT), a reference antioxidant. Additionally, these compounds demonstrated antiproliferative activity against human cancer cells, highlighting their potential as lead compounds for developing more efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).
Antidiabetic Screening
Research into novel dihydropyrimidine derivatives, including N-substituted compounds similar to the specified compound, has shown promising in vitro antidiabetic activity. Lalpara et al. (2021) synthesized a series of these compounds and assessed their antidiabetic potential using the α-amylase inhibition assay. This exploration into dihydropyrimidine chemistry highlights the potential for developing new antidiabetic medications (Lalpara et al., 2021).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. A derivative designed for enhanced biological stability and excellent in vivo tumor growth inhibition exemplifies the therapeutic potential of this chemical class as antitumor agents (Yoshida et al., 2005).
Corrosion Inhibition
A study by Mishra et al. (2018) on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests potential applications of structurally similar compounds in protecting metals from corrosion, with variations in substituent groups affecting their inhibition efficiency (Mishra et al., 2018).
Synthesis and Characterization Studies
Research on the synthesis and characterization of related compounds, including their application in generating novel liquid crystals and understanding molecular reactivity, provides a foundation for future applications in materials science and chemistry. Studies such as the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide and the thermal cyclization of electron-rich N-arylthiobenzamides to benzothiazoles demonstrate the versatility and potential applications of these compounds in developing new materials and understanding chemical processes (Bhaskar et al., 2019), (Barrett et al., 2012).
作用機序
特性
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O6S/c1-26-13-6-9(21(24)25)7-15-16(13)19-18(28-15)20-17(23)14-8-11(22)10-4-2-3-5-12(10)27-14/h2-8H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVBPVPHKOSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
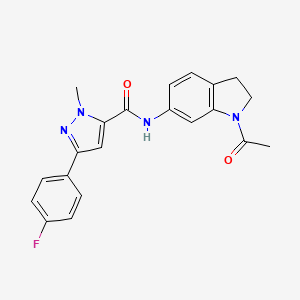
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2828309.png)
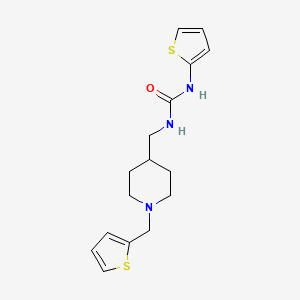
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
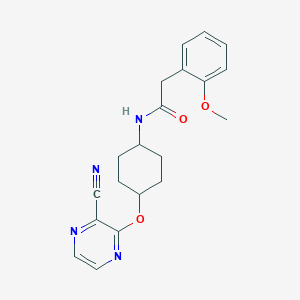
![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
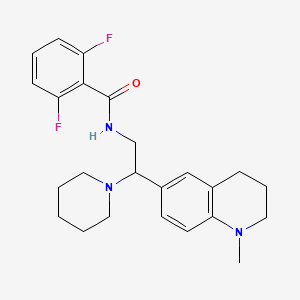

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)
